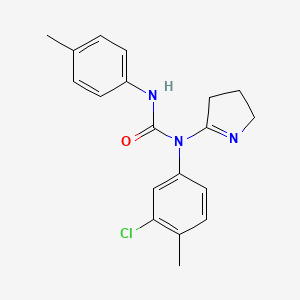
N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide is a synthetic molecule that appears to be designed for biological activity, possibly as an anticonvulsant or anticancer agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as seen in the first paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized . These methods likely involve stepwise reactions that build up the desired molecular structure through a series of intermediates. Characterization of such compounds is typically done using techniques like LCMS, IR, and NMR spectroscopies, which would also be applicable to the analysis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using crystallography, as seen in the second paper . The structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals extended conformations and specific interplanar angles between amide groups. These structural details are crucial for understanding the bioactive conformation and could be similarly analyzed for this compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and stability, can be inferred from their structural characteristics. For instance, the presence of hydrogen bonds and packing interactions in the crystal structures of similar compounds indicates that this compound may also exhibit specific solubility patterns and solid-state stability .
Anticancer Properties
The first paper discusses the anticancer properties of novel acetamide derivatives, which were evaluated for in vitro anticancer activity on various human leukemic cell lines . The cytotoxicity was measured using MTT assays, providing IC50 values. Although the specific compound is not mentioned, the methodology and findings provide a framework for how its anticancer properties could be assessed.
Anticonvulsant Properties
The second paper explores the anticonvulsant activities of functionalized amino acid anticonvulsants . The stereochemical comparisons with known anticonvulsant phenytoin suggest that certain molecular features are likely responsible for this biological activity. These insights could be relevant when considering the potential anticonvulsant properties of this compound.
Applications De Recherche Scientifique
Antiviral and Anticancer Applications
- Antiviral Activity : Studies on substituted pyrimidines, including those with modifications similar to the compound , have shown antiviral activities. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have been noted for their marked inhibition of retrovirus replication in cell culture, with specific derivatives being highly inhibitory to human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
- Anticancer Activity : The synthesis and biological activities of pyrimidine derivatives, including those bearing structural similarities to the compound in focus, have been explored for their anticancer properties. Notably, certain analogues have demonstrated significant anticancer activity in vitro and in vivo, suggesting the potential utility of these compounds in cancer therapy (Su et al., 1986).
Chemical Synthesis and Medicinal Chemistry
- Synthetic Approaches : Research into the synthesis of pyrimidine derivatives, including methods that might be applicable to the compound , has been documented. These studies often explore novel synthetic routes that could facilitate the development of pharmacologically active substances (Galeazzi et al., 1996).
- Drug Development : Investigations into the synthesis and antifolate properties of specific pyrimidine derivatives highlight the compound's potential in drug development, especially in contexts requiring the modulation of folate pathways for therapeutic purposes (Degraw et al., 1992).
Pharmacological Studies
- Pharmacology of Related Compounds : Studies on the pharmacological properties of structurally related compounds, such as their binding affinity to specific receptors and their antinociceptive, anti-inflammatory, or antihyperalgesic actions in animal models, can provide a framework for understanding the potential pharmacological applications of the compound . This includes research into nonpeptidic bradykinin B1 receptor antagonists and their role in managing pain and inflammation (Porreca et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-12-18(25-20(21-14)24-15-6-4-3-5-7-15)22-16-8-10-17(11-9-16)23-19(26)13-27-2/h8-12,15H,3-7,13H2,1-2H3,(H,23,26)(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHLWORDXCASDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCCCC2)NC3=CC=C(C=C3)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

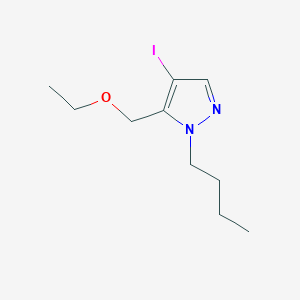
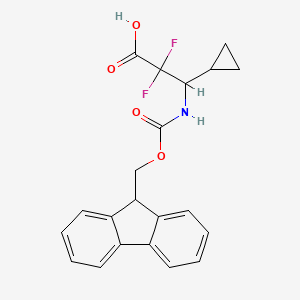

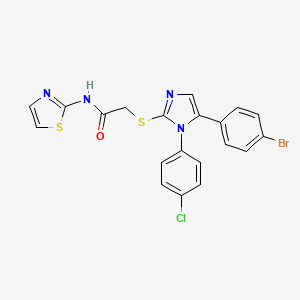

![2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2502654.png)

![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)

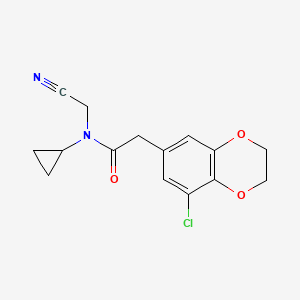
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)

